molecular formula C8H15N5O B14429259 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- CAS No. 81494-02-2

1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-

Cat. No.: B14429259
CAS No.: 81494-02-2
M. Wt: 197.24 g/mol
InChI Key: BEAMGSBOOBTZKJ-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two amino groups attached to the triazine ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- typically involves the reaction of cyanuric chloride with ethylamine and propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:

Cyanuric chloride+Ethylamine+Propylamine1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-\text{Cyanuric chloride} + \text{Ethylamine} + \text{Propylamine} \rightarrow \text{1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-} Cyanuric chloride+Ethylamine+Propylamine→1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino groups can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triazine ring can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **1,3,5-Triazin-2(1H)-one, 4-(methylamino)-6-(propylamino)-
  • **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(butylamino)-
  • **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(methylamino)-

Uniqueness

1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is unique due to the specific combination of ethyl and propyl amino groups attached to the triazine ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the steric and electronic effects of the ethyl and propyl groups can influence the compound’s interaction with biological targets and its overall stability.

Properties

CAS No.

81494-02-2

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

6-(ethylamino)-4-(propylamino)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H15N5O/c1-3-5-10-7-11-6(9-4-2)12-8(14)13-7/h3-5H2,1-2H3,(H3,9,10,11,12,13,14)

InChI Key

BEAMGSBOOBTZKJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=O)NC(=N1)NCC

Origin of Product

United States

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